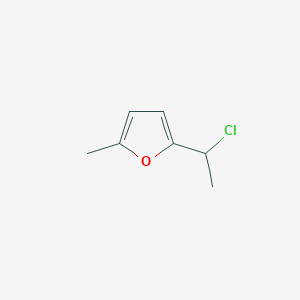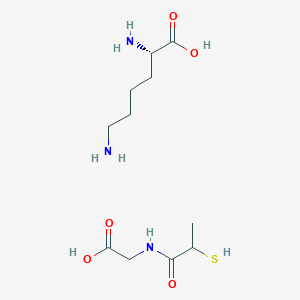
(2S)-2,6-diaminohexanoic acid;2-(2-sulfanylpropanoylamino)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2,6-diaminohexanoic acid;2-(2-sulfanylpropanoylamino)acetic acid is a compound that combines two distinct chemical entities: (2S)-2,6-diaminohexanoic acid and 2-(2-sulfanylpropanoylamino)acetic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2,6-diaminohexanoic acid;2-(2-sulfanylpropanoylamino)acetic acid involves multiple steps. The first step typically includes the preparation of (2S)-2,6-diaminohexanoic acid, which can be synthesized through the reaction of hexanoic acid with ammonia under specific conditions. The second component, 2-(2-sulfanylpropanoylamino)acetic acid, is synthesized by reacting propanoic acid with thiol and glycine under controlled conditions. The final step involves the coupling of these two components through a peptide bond formation reaction, often facilitated by coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2,6-diaminohexanoic acid;2-(2-sulfanylpropanoylamino)acetic acid undergoes various chemical reactions, including:
Oxidation: The thiol group in the 2-(2-sulfanylpropanoylamino)acetic acid component can be oxidized to form disulfides.
Reduction: The disulfide bonds formed can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The amino groups in (2S)-2,6-diaminohexanoic acid can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like DTT for reduction. The reactions are typically carried out under mild conditions to preserve the integrity of the compound.
Major Products Formed
The major products formed from these reactions include disulfides from oxidation and thiols from reduction. Substitution reactions can lead to the formation of various derivatives depending on the substituents used.
Wissenschaftliche Forschungsanwendungen
(2S)-2,6-diaminohexanoic acid;2-(2-sulfanylpropanoylamino)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex molecules and polymers.
Biology: The compound is studied for its potential role in protein modification and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes and pathways.
Industry: It is used in the development of new materials with unique properties, such as enhanced stability and reactivity.
Wirkmechanismus
The mechanism of action of (2S)-2,6-diaminohexanoic acid;2-(2-sulfanylpropanoylamino)acetic acid involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. The amino groups can interact with various receptors and enzymes, modulating their activity and affecting cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2,6-diamino-5-fluorohexanoic acid: An analog of (2S)-2,6-diaminohexanoic acid with a fluorine substitution.
2-(2-sulfanylpropanoylamino)butanoic acid: A similar compound with a butanoic acid backbone instead of acetic acid.
Uniqueness
(2S)-2,6-diaminohexanoic acid;2-(2-sulfanylpropanoylamino)acetic acid is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various scientific research applications.
Eigenschaften
CAS-Nummer |
915019-13-5 |
|---|---|
Molekularformel |
C11H23N3O5S |
Molekulargewicht |
309.39 g/mol |
IUPAC-Name |
(2S)-2,6-diaminohexanoic acid;2-(2-sulfanylpropanoylamino)acetic acid |
InChI |
InChI=1S/C6H14N2O2.C5H9NO3S/c7-4-2-1-3-5(8)6(9)10;1-3(10)5(9)6-2-4(7)8/h5H,1-4,7-8H2,(H,9,10);3,10H,2H2,1H3,(H,6,9)(H,7,8)/t5-;/m0./s1 |
InChI-Schlüssel |
FPKSMCCNNOAZCO-JEDNCBNOSA-N |
Isomerische SMILES |
CC(C(=O)NCC(=O)O)S.C(CCN)C[C@@H](C(=O)O)N |
Kanonische SMILES |
CC(C(=O)NCC(=O)O)S.C(CCN)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethanone, 2-[3-[(4-methoxy-2,6-dimethylphenyl)sulfonyl]butoxy]-1-[4-[3-(1-piperidinyl)propyl]-1-piperazinyl]-](/img/structure/B12616438.png)
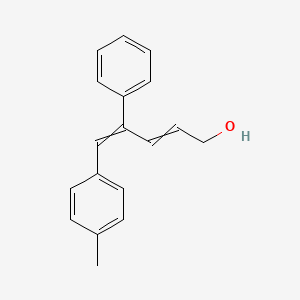
![1-{[2-(4-Chlorophenoxy)phenyl]methyl}piperidin-3-amine](/img/structure/B12616449.png)
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-chloro-2-[1-[(1,1-dimethylethoxy)carbonyl]-3-piperidinyl]-, methyl ester](/img/structure/B12616451.png)

![N,N-Dicyclohexyl-N'-[(4-methoxyphenyl)methyl]-2-imidodicarbonic diamide](/img/structure/B12616474.png)
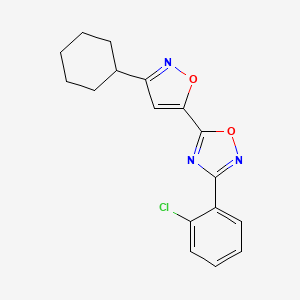
![1-{Phenyl[4-(pyridin-4-yl)phenyl]methyl}piperazine](/img/structure/B12616484.png)
![1H-Pyrrole-1-acetamide,2-(2-chlorophenyl)-N-[[(3-hydroxypropyl)amino]iminomethyl]-5-(4-propoxyphenyl)-](/img/structure/B12616485.png)
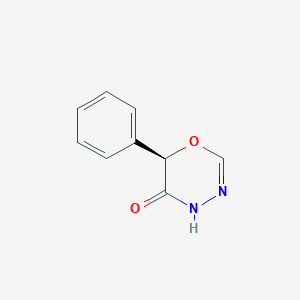
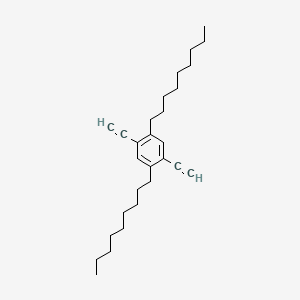
![4-{1-[(Benzyloxy)carbonyl]prolyl}benzoic acid](/img/structure/B12616509.png)
![N-[2-Hydroxy-5-(trifluoromethyl)phenyl]-4-nitrobenzamide](/img/structure/B12616512.png)
